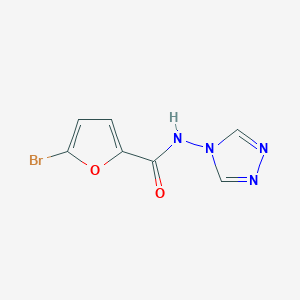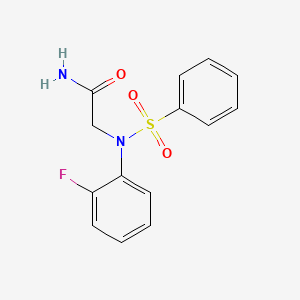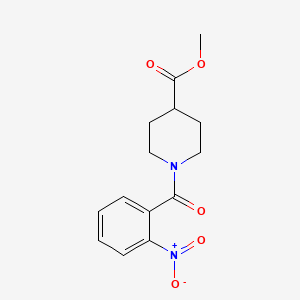![molecular formula C18H23NO5 B5713742 dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate, also known as CPI-613, is a novel anticancer agent that has been developed for the treatment of various types of cancer. CPI-613 is a lipoate analogue that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
Mecanismo De Acción
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate targets the TCA cycle, which is responsible for the generation of ATP in cancer cells. By inhibiting the TCA cycle, dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate disrupts the energy metabolism of cancer cells, leading to their death. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate also induces oxidative stress and inhibits the activity of key enzymes involved in cancer cell survival, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Biochemical and Physiological Effects
dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been shown to modulate the expression of various genes involved in cancer cell survival and proliferation, including Bcl-2, Bax, and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is a potent anticancer agent that has shown promising results in preclinical and clinical studies. It has a unique mechanism of action that targets the TCA cycle, which is essential for the survival of cancer cells. However, dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has some limitations for lab experiments, such as its low solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the development of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate as an anticancer agent. One direction is the optimization of its formulation to improve its solubility and stability. Another direction is the identification of biomarkers that can predict the response of cancer cells to dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate. Additionally, the combination of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate with other chemotherapeutic agents or immunotherapies could enhance its efficacy and broaden its clinical applications.
Métodos De Síntesis
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is synthesized through a multi-step process that involves the condensation of 5-aminoisophthalic acid with cyclopentanone, followed by the addition of dimethyl malonate and subsequent cyclization. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been extensively studied for its anticancer activity in various preclinical and clinical studies. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including pancreatic, lung, breast, and ovarian cancers. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and carboplatin.
Propiedades
IUPAC Name |
dimethyl 5-(3-cyclopentylpropanoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-17(21)13-9-14(18(22)24-2)11-15(10-13)19-16(20)8-7-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSYSIBEHMKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCC2CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]benzene-1,3-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)





![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
